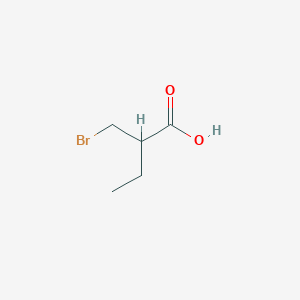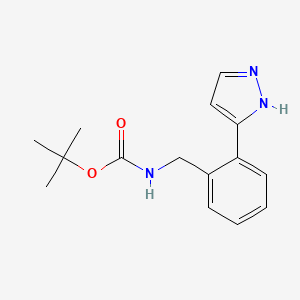![molecular formula C9H15N3S4 B13914851 [(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate is a complex organic compound with the molecular formula C9H15N3S4 This compound is known for its unique structure, which includes both dithiocarbamate and cyanocarbonimidodithionate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate typically involves a multi-step process. One common method includes the reaction of n,n-dimethyldithiocarbamate with isopropyl cyanocarbonimidodithionate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product. The use of catalysts and solvents may also be optimized to enhance the reaction efficiency.
化学反应分析
Types of Reactions
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound has been studied for its potential antimicrobial properties, particularly against copper-dependent pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of [(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate involves its interaction with specific molecular targets. The dithiocarbamate group can chelate metal ions, which may disrupt metal-dependent enzymes and pathways. Additionally, the cyanocarbonimidodithionate group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can result in the inhibition of key biological processes, contributing to its antimicrobial and therapeutic effects.
相似化合物的比较
[(n,n-dimethyldithiocarbamoyl)methyl] isopropylcyanocarbonimidodithionate can be compared with other similar compounds, such as:
N,N-dimethyldithiocarbamate: Known for its antimicrobial properties, particularly against copper-dependent pathogens.
N,N-dimethylacetamide: A high-polarity solvent used in various chemical reactions and industrial processes.
S-cyanoethyl N,N-diethyl dithiocarbamate: Used in the recovery of gold from ores due to its ability to form stable complexes with gold.
属性
分子式 |
C9H15N3S4 |
|---|---|
分子量 |
293.5 g/mol |
IUPAC 名称 |
(N-cyano-C-propan-2-ylsulfanylcarbonimidoyl)sulfanylmethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H15N3S4/c1-7(2)16-8(11-5-10)14-6-15-9(13)12(3)4/h7H,6H2,1-4H3 |
InChI 键 |
BFLPVHZOUYCDJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC(=NC#N)SCSC(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


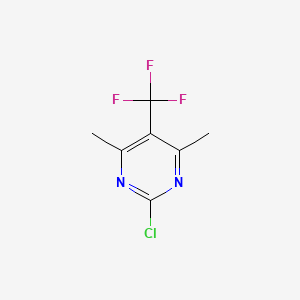
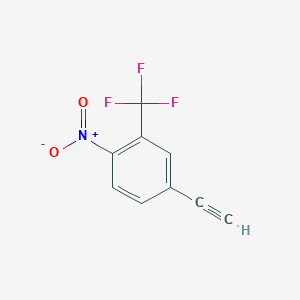

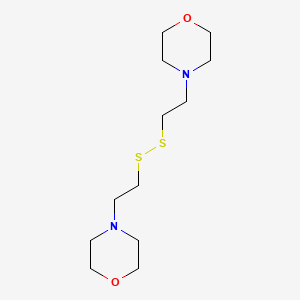
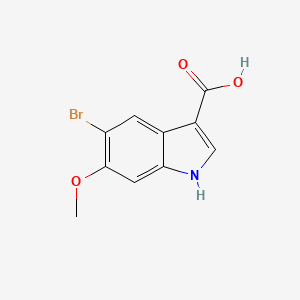
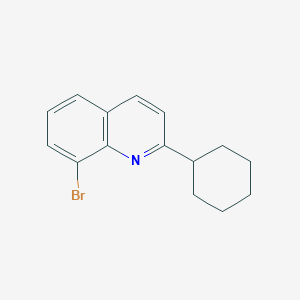
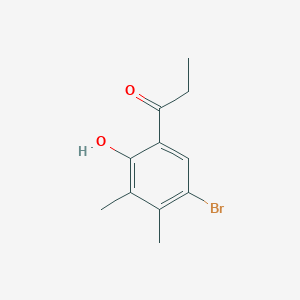
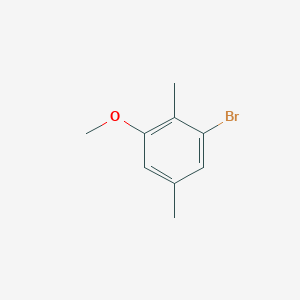
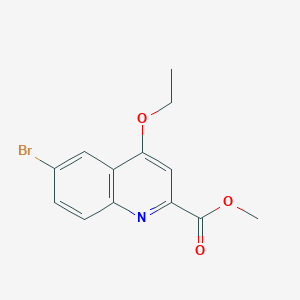

![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)

